molecular formula C10H6N2O6 B8296454 6,7-Dihydroxyquinoxaline-2,3-dicarboxylic acid

6,7-Dihydroxyquinoxaline-2,3-dicarboxylic acid

Cat. No.: B8296454
M. Wt: 250.16 g/mol
InChI Key: DUGIZJOYDWKQEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydroxyquinoxaline-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C10H6N2O6 and its molecular weight is 250.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6N2O6

Molecular Weight

250.16 g/mol

IUPAC Name

6,7-dihydroxyquinoxaline-2,3-dicarboxylic acid

InChI

InChI=1S/C10H6N2O6/c13-5-1-3-4(2-6(5)14)12-8(10(17)18)7(11-3)9(15)16/h1-2,13-14H,(H,15,16)(H,17,18)

InChI Key

DUGIZJOYDWKQEF-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1O)O)N=C(C(=N2)C(=O)O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound from Example 3E (145 mg, 0.5 mmole) was slurried in 10 ml of concentrated HCl and heated at 75° C. for 1 hour with stirring. On initial heating, the compound dissolved, then a precipitate eventually formed. The slurry was evaporated to dryness in vacuo. The residue was initially soluble in water but formed a yellowbrown precipitate within a few minutes. The water was evaporated again and the residue was dried in vacuo for 3 hours to give the title compound as a brown solid, 125 mg, m.p.>300° C.
Name
Compound
Quantity
145 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.